1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene
Description
Properties
IUPAC Name |
1-bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO4/c1-13-9-5-7(11(15-3)16-4)8(12)6-10(9)14-2/h5-6,11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUVEEKONLXEOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(OC)OC)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454418 | |
| Record name | 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70461-33-5 | |
| Record name | 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation: Methylation of Hydroquinone
Hydroquinone is methylated to produce 1,4-dimethoxybenzene derivatives, which serve as the backbone for further functionalization.
- Preferred methylation method: Use of betaine anhydrous with calcium oxide at 180–200°C to form dimethyl ethers. This method avoids carcinogenic methylating agents like dimethyl sulfate or methyl iodide, offering a safer alternative.
- Alternative methylation methods include:
- Trimethyl phosphate with potassium carbonate under nitrogen atmosphere.
- Dimethyl sulfate with potassium carbonate.
Bromination of Dimethoxybenzene
Selective bromination at the 1-position is critical and can be achieved by:
- Using hydrogen peroxide and ammonium bromide in glacial acetic acid solvent.
- Employing Oxone (potassium peroxymonosulfate) and sodium bromide in aqueous media.
These methods provide regioselective bromination to yield 1-bromo-2,5-dimethoxybenzene.
Formation of 2-Bromo-4,5-dimethoxybenzaldehyde
The brominated dimethoxybenzene is converted to the corresponding aldehyde via:
- Bromomethylation using sodium bromide, sulfuric acid, and paraformaldehyde.
- Subsequent oxidation steps, such as:
- Hydrolysis of the bromomethyl group to hydroxymethyl, followed by oxidation with dimethyl sulfoxide (DMSO).
- SN2 substitution with sodium nitrite and oxidation with sodium chlorite (Nef reaction).
- Alternatively, formation of mandelic acid derivatives followed by oxidation with sodium persulfate catalyzed by silver nitrate.
Synthesis of 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene
A key synthetic route involves acetal formation from 6-bromoveratraldehyde:
- React 6-bromoveratraldehyde with trimethyl orthoformate in the presence of p-toluenesulfonic acid in methanol under reflux for 3 hours.
- Followed by treatment with sodium methoxide in methanol to yield the dimethoxymethyl derivative.
This method is reported to give high yields (up to 100%) and is documented in patent literature (WO2007/40240).
Comparative Data Table of Preparation Methods
| Step | Method Description | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Methylation of hydroquinone | Betaine anhydrous + CaO, 180–200°C | Non-carcinogenic, high selectivity | High temperature may degrade sensitive groups | |
| Bromination | H2O2/NH4Br in glacial acetic acid or Oxone/NaBr in water | Mild conditions, regioselective | Requires careful control to avoid polybromination | |
| Bromomethylation | NaBr, H2SO4, paraformaldehyde | Direct introduction of bromomethyl group | Acidic conditions may cause side reactions | |
| Acetal formation | 6-Bromoveratraldehyde + trimethyl orthoformate + p-TsOH in MeOH, reflux | High yield, mild conditions | Requires pure aldehyde precursor | |
| Methoxylation | Sodium methoxide in methanol | Efficient conversion to dimethoxymethyl | Sensitive to moisture and air |
Research Findings and Analysis
- The use of betaine anhydrous for methylation is favored due to its non-carcinogenic nature and efficiency, contrasting with traditional methylating agents that pose health risks.
- Bromination methods employing Oxone/NaBr provide environmentally friendlier alternatives to elemental bromine, with good regioselectivity and yield.
- The acetal formation route from 6-bromoveratraldehyde is well-documented and industrially relevant, offering a clean and high-yielding synthesis of the target compound.
- Oxidation and substitution steps following bromomethylation allow for versatile functional group transformations, enabling access to aldehyde intermediates critical for further synthetic elaboration.
Chemical Reactions Analysis
1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biochemical pathways and interactions, particularly those involving brominated aromatic compounds.
Medicine: Research into potential pharmaceutical applications is ongoing, with interest in its potential as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene exerts its effects depends on the specific context of its use. In chemical reactions, the bromine atom and methoxy groups play crucial roles in determining reactivity and selectivity. The molecular targets and pathways involved in biological systems are less well understood but may involve interactions with enzymes and other proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Core
1-Bromo-4,5-dimethoxy-2-[methoxy(phenyl)methyl]benzene (1f)
- Structure : Differs by replacing the dimethoxymethyl group with a methoxy(phenyl)methyl moiety.
- Synthesis : Prepared via Friedel-Crafts alkylation using AlCl3 as a catalyst .
1-Bromo-2-(2-bromo-4-methoxybenzyl)-4,5-dimethoxybenzene (13)
- Structure : Contains a brominated benzyl substituent (2-bromo-4-methoxybenzyl) instead of dimethoxymethyl.
- Synthesis: Synthesized via AlCl3-mediated coupling between 2-bromo-4,5-dimethoxybenzenemethanol and brominated benzene derivatives .
1-Bromo-2,5-dimethoxybenzene
Derivatives with Functional Group Modifications
1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene
- Structure : Bromomethyl (-CH2Br) replaces dimethoxymethyl.
- Applications : Serves as a key intermediate in synthesizing Pinaverium Bromide impurities .
1-Bromo-4,5-dimethoxy-2-vinylbenzene (1c)
- Structure : Features a vinyl (-CH=CH2) group at the 2-position.
- Synthesis : Prepared via palladium-catalyzed coupling reactions.
Biphenyl and Polybrominated Analogs
4,4′-Dibromo-2,2′,5,5′-tetramethoxybiphenyl
- Structure : Biphenyl system with bromine and methoxy groups at symmetric positions.
- Properties : Higher molecular weight (436.09 g/mol) and extended conjugation may enhance UV absorption and crystallinity .
2,3-Dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene (3b-9)
- Structure : Polybrominated derivative with a benzyl ether linkage.
- Biological Activity: Demonstrates significant antioxidant activity in HaCaT keratinocytes by reducing ROS generation and upregulating TrxR1 and HO-1 expression .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene (CAS No. 70461-33-5) is an organic compound with a unique structure that includes both bromine and methoxy groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H15BrO4
- Molecular Weight : 293.14 g/mol
- SMILES Notation : COc1ccc(OC)c(Br)c1
This compound features a bromine atom attached to a benzene ring that also contains two methoxy groups and a dimethoxymethyl group, which may influence its reactivity and biological interactions.
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Enzyme Inhibition : The bromine atom may interact with specific enzymes, potentially inhibiting their activity. This could lead to altered metabolic pathways in target organisms.
- Receptor Modulation : The methoxy groups can enhance lipophilicity, allowing the compound to interact with various receptors in biological systems.
- Antioxidant Activity : Compounds with similar structures have been shown to exhibit antioxidant properties, which may contribute to their therapeutic effects.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various methoxy-substituted phenols found that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific activity against pathogens such as Staphylococcus aureus and Escherichia coli suggests potential applications in developing new antibiotics.
Neuroprotective Effects
Preliminary research indicates that methoxy-substituted phenolic compounds can exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This suggests that this compound may have potential applications in neurodegenerative diseases.
Research Findings and Case Studies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
